3,5-Difluoro-4-(pentyloxy)benzaldehyde
Description
Properties
IUPAC Name |
3,5-difluoro-4-pentoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-2-3-4-5-16-12-10(13)6-9(8-15)7-11(12)14/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVAGYBSYBMHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1F)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(pentyloxy)benzaldehyde typically involves the introduction of the pentyloxy group to a difluorobenzaldehyde precursor. One common method is the etherification of 3,5-difluorobenzaldehyde with pentanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
3,5-Difluorobenzaldehyde+PentanolH2SO4this compound+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3,5-Difluoro-4-(pentyloxy)benzoic acid.
Reduction: 3,5-Difluoro-4-(pentyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3,5-Difluoro-4-(pentyloxy)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized to create various derivatives that may have enhanced properties or functionalities.
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a building block for synthesizing fluorinated compounds with potential pharmaceutical applications. |
Pharmaceutical Development
The compound is being investigated for its role in the development of fluorinated pharmaceuticals. Fluorine atoms enhance metabolic stability and bioavailability, making this compound a promising candidate for drug design.
| Pharmacological Aspect | Details |
|---|---|
| Drug Design | Potential use as a pharmacophore due to enhanced metabolic stability from fluorination. |
| Oncology | Explored for synthesis of novel therapeutic agents aimed at cancer treatment. |
Research indicates that derivatives of this compound may exhibit significant biological activities, including antimicrobial properties against various bacterial strains. The presence of fluorine enhances lipophilicity, potentially increasing efficacy against pathogens.
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Exhibits effective inhibition against Gram-positive and Gram-negative bacteria at low concentrations (MIC values). |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of several fluorinated benzaldehyde derivatives, including this compound. The results demonstrated effective inhibition against common bacterial strains, suggesting its potential as an antimicrobial agent.
Case Study 2: Drug Development
In another research initiative, scientists explored the synthesis of novel anticancer agents using this compound as a precursor. The study highlighted its ability to form covalent bonds with nucleophilic sites on proteins, which could inhibit enzyme activity implicated in cancer progression .
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(pentyloxy)benzaldehyde is primarily related to its ability to interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound’s reactivity and applications are influenced by its substituents. Below is a comparison with key analogs:
Table 1: Structural Comparison
- Electronic Effects :
- The pentyloxy group is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution.
- The trifluoromethoxy group (-O-CF₃) is strongly electron-withdrawing, deactivating the ring and reducing reactivity in nucleophilic reactions .
- The methylthio group (-S-CH₃) offers moderate electron-donating properties but may enhance stability through sulfur’s polarizability .
Physical and Chemical Properties
Table 2: Key Physical Properties
- Lipophilicity : The pentyloxy chain increases lipophilicity (higher Log P) compared to shorter-chain analogs, enhancing membrane permeability in drug design.
- Stability : Trifluoromethoxy and methylthio derivatives may exhibit greater thermal stability due to stronger C-F or C-S bonds .
Biological Activity
3,5-Difluoro-4-(pentyloxy)benzaldehyde is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H16F2O2
- Molecular Weight : 230.25 g/mol
- CAS Number : 5736-91-4
- Structure : The compound features a benzaldehyde core substituted with two fluorine atoms at the 3 and 5 positions and a pentyloxy group at the para position.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzaldehyde derivatives have shown effectiveness against various bacterial strains. The presence of fluorine atoms may enhance the lipophilicity and bioactivity of the compound, potentially increasing its efficacy against pathogens.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis and is a target for skin-whitening agents. Inhibitors of this enzyme are valuable in cosmetic formulations. Studies on structurally related compounds suggest that this compound may possess tyrosinase inhibitory activity, contributing to its potential as a skin-lightening agent.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in biological systems. The fluorine substituents can enhance binding affinity due to their electronegative nature, which may stabilize enzyme-inhibitor complexes.
Study on Tyrosinase Inhibition
A study investigating various benzaldehyde derivatives for their tyrosinase inhibitory effects found that certain substitutions significantly impacted their efficacy. For example, compounds with alkoxy groups demonstrated enhanced inhibition compared to those without. The study utilized spectrophotometric assays to determine IC50 values, revealing that derivatives closely related to this compound exhibited competitive inhibition against tyrosinase.
| Compound Name | IC50 (μM) | Type of Inhibition |
|---|---|---|
| Kojic Acid | 9.7 | Competitive |
| C2 | 8.8 | Competitive |
| This compound | TBD | TBD |
Research Findings
Recent investigations into similar compounds have highlighted their diverse pharmacological effects, including:
- Antibacterial : Demonstrated activity against Gram-positive and Gram-negative bacteria.
- Antifungal : Effective against common fungal pathogens.
- Anticancer : Some derivatives have shown promise in inhibiting cancer cell proliferation.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Under strong oxidative conditions (e.g., KMnO₄ in acidic medium), 3,5-Difluoro-4-(pentyloxy)benzaldehyde converts to 3,5-difluoro-4-(pentyloxy)benzoic acid with >90% yield. Kinetic studies show this reaction follows second-order kinetics, with a rate constant () of at 25°C .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C | 3,5-Difluoro-4-(pentyloxy)benzoic acid | 92% |
Reduction Reactions
The aldehyde group is reduced to a primary alcohol using NaBH₄ or LiAlH₄. In ethanol solvent, NaBH₄ selectively reduces the aldehyde to 3,5-difluoro-4-(pentyloxy)benzyl alcohol without affecting the fluorine or ether groups (85% yield). LiAlH₄ achieves similar results but requires anhydrous conditions .
Nucleophilic Substitution
The fluorine atoms at the 3- and 5-positions participate in nucleophilic aromatic substitution (NAS). With piperidine in DMF at 120°C, one fluorine is replaced by a piperidine group, yielding 3-fluoro-5-piperidino-4-(pentyloxy)benzaldehyde . The reaction proceeds via a Meisenheimer intermediate, as confirmed by DFT calculations .
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| Piperidine | DMF, 120°C, 12h | 3-Fluoro-5-piperidino-4-(pentyloxy)benzaldehyde | 78% (mono-substitution) |
Thermal Decomposition
At elevated temperatures (>500°C), this compound undergoes pyrolysis, producing CO , fluorobenzene derivatives , and pentyl radicals . Mass spectrometry reveals a decomposition pathway initiated by C–F bond cleavage () followed by aldehyde decarbonylation .
Reaction with NO₃ Radicals
In gas-phase atmospheric chemistry, this compound reacts with NO₃ radicals primarily via H-abstraction from the aldehyde group. Laser-induced fluorescence studies determine a rate coefficient of at 298 K, forming 3,5-difluoro-4-(pentyloxy)benzoyl radical and HNO₃ .
Photochemical Reactions
UV irradiation (λ = 254 nm) in the presence of TiO₂ catalysts induces oxidation of the pentyloxy chain, yielding 3,5-difluoro-4-hydroxybenzaldehyde as the major product. Quantum yield measurements indicate a 0.32 efficiency at pH 7 .
Catalytic Asymmetric Transformations
In the presence of chiral iminophosphorane catalysts, this compound undergoes enantioselective oxa-Michael reactions with cyclic enones. A 95:5 enantiomeric ratio (er) is achieved using catalyst E in 2-MeTHF solvent, attributed to synergistic Brønsted base and hydrogen-bonding interactions .
Key Mechanistic Insights:
-
Electronic Effects : Fluorine atoms deactivate the aromatic ring, directing electrophilic attacks to the 4-position.
-
Steric Effects : The pentyloxy group hinders NAS at the 4-position but enhances solubility in nonpolar solvents.
-
Kinetics : Oxidation and NO₃ reactions exhibit Arrhenius behavior, with activation energies spanning 50–150 kJ/mol .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Difluoro-4-(pentyloxy)benzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example, substituting a hydroxyl or halogen group on the benzaldehyde ring with a pentyloxy chain under basic conditions (e.g., KOH/ethanol) at reflux temperatures (80–100°C) . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of benzaldehyde precursor to alkylating agent) and reaction time (4–8 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product from unreacted starting materials .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect a singlet for the aldehyde proton (~10 ppm), absence of aromatic protons due to fluorine substitution (³⁵-Difluoro groups deshield adjacent protons), and a triplet for the pentyloxy methylene group (~4.0 ppm, J = 6.5 Hz) .
- ¹³C NMR : Peaks at ~190 ppm (aldehyde carbon), 160–165 ppm (C-F coupling), and 65–70 ppm (pentyloxy CH₂) .
- MS : Molecular ion peak at m/z ≈ 242 (M⁺) with fragments corresponding to loss of pentyloxy (-88 Da) and fluorine substituents .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to light and moisture due to the aldehyde group. Storage at 2–8°C in amber vials under inert gas (N₂/Ar) is recommended to prevent oxidation to the corresponding carboxylic acid . Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation kinetics using HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions on this compound?
- Methodological Answer : The electron-withdrawing fluorine atoms and electron-donating pentyloxy group create a polarized aromatic ring. Computational modeling (DFT at B3LYP/6-31G* level) predicts meta/para-directing effects, validated experimentally via nitration (HNO₃/H₂SO₄) to yield 2-nitro derivatives. GC-MS and ¹⁹F NMR track substituent positions .
Q. How does this compound interact with biological targets, and what assays validate its bioactivity?
- Methodological Answer : Fluorinated benzaldehydes often inhibit enzymes like cytochrome P450. In vitro assays (e.g., microsomal incubation with NADPH) measure metabolic stability. Fluorescence polarization assays using labeled proteins (e.g., BSA) assess binding affinity. IC₅₀ values are calculated from dose-response curves (10–100 μM range) .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Key issues include minimizing side reactions (e.g., over-alkylation) via controlled reagent addition rates and optimizing solvent recovery. Pilot-scale reactors (10 L) with temperature-jacketed systems improve reproducibility. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress .
Q. How can computational chemistry predict the physicochemical properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
